molecular formula C20H20F3N3O3S B395902 ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE CAS No. 352317-35-2

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE

Cat. No.: B395902
CAS No.: 352317-35-2
M. Wt: 439.5g/mol
InChI Key: WJVYYAIXJODQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound that belongs to the class of trifluoromethylated compounds. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of trifluoromethyl groups often imparts increased stability and lipophilicity to the molecule, making it an interesting subject for research in medicinal chemistry and material science.

Properties

CAS No.

352317-35-2

Molecular Formula

C20H20F3N3O3S

Molecular Weight

439.5g/mol

IUPAC Name

ethyl 2-benzamido-2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C20H20F3N3O3S/c1-4-14-12(3)30-17(15(14)11-24)26-19(20(21,22)23,18(28)29-5-2)25-16(27)13-9-7-6-8-10-13/h6-10,26H,4-5H2,1-3H3,(H,25,27)

InChI Key

WJVYYAIXJODQGY-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C#N)NC(C(=O)OCC)(C(F)(F)F)NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(=O)OCC)(C(F)(F)F)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoropropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.

    Formation of the Benzamido Group: The benzamido group is formed through an amide coupling reaction between a benzoyl chloride derivative and an amine.

    Attachment of the Trifluoropropanoate Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the thiophene ring to a dihydrothiophene.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dihydrothiophenes.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its stability and lipophilicity.

    Material Science: Its unique chemical properties make it a candidate for the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding its potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The cyano and benzamido groups may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-benzamido-2-[(3-cyano-4-methylthiophen-2-yl)amino]-3,3,3-trifluoropropanoate: Similar structure but with a different substitution pattern on the thiophene ring.

    Ethyl 2-benzamido-2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-difluoropropanoate: Similar structure but with fewer fluorine atoms.

Uniqueness

ETHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE is unique due to its specific substitution pattern and the presence of three trifluoromethyl groups, which impart distinct chemical and biological properties compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.